molecular formula C14H12F3NO3 B2514338 N-(2-(furan-3-yl)ethyl)-4-(trifluoromethoxy)benzamide CAS No. 1428379-92-3

N-(2-(furan-3-yl)ethyl)-4-(trifluoromethoxy)benzamide

Cat. No. B2514338
M. Wt: 299.249
InChI Key: LGEVXLZLLBTPQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives has been a subject of interest due to their potential therapeutic applications. In one study, a series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides were synthesized, aiming to explore their potential as therapeutic agents for Alzheimer’s disease. The structural confirmation of these compounds was achieved through IR, 1H-NMR, and EI-MS spectral data. One of the compounds, 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide, demonstrated significant enzyme inhibition activity against butyrylcholinesterase, suggesting its potential as a therapeutic agent .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using various techniques, including X-ray diffraction and density functional theory (DFT) calculations. For instance, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray single crystal diffraction, which revealed that the molecule crystallizes in a triclinic system. The geometrical parameters obtained from X-ray studies were in good agreement with those calculated using DFT at the B3LYP level with a 6-31G+(d,p) basis set. This indicates the reliability of DFT calculations in predicting the molecular structure of such compounds .

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be assessed through computational studies, such as the investigation of the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans. These theoretical calculations can provide insights into the chemical reactivity of the molecule, which is crucial for understanding its behavior in various chemical reactions. For example, the antioxidant properties of a benzamide derivative were determined using DPPH free radical scavenging tests, which are indicative of the compound's reactivity towards free radicals .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as their crystal habits and biological properties, can vary significantly and influence their therapeutic potential. For example, different crystal forms of N-(4-trifluoromethylphenyl)-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide were obtained, and despite having identical molecular and crystal structures, they exhibited different biological activities and pharmacological profiles. This highlights the importance of crystal habitus in the development of drug substances and the need for thorough pharmacological evaluation of each new form .

Scientific Research Applications

Synthesis and Biological Activities

A study on the synthesis and evaluation of antibacterial, antiurease, and antioxidant activities of new compounds involved the creation of derivatives that showed effective antiurease and antioxidant activities. The process involved the condensation and reduction steps leading to a series of compounds assessed for their potential therapeutic uses (Sokmen et al., 2014).

Antiarrhythmic Activity

Research into antiarrhythmic activity of benzamides with trifluoroethoxy ring substituents revealed that variations in the heterocyclic ring are permissible, indicating a broad scope for structural modification while retaining biological activity. This work has laid the foundation for the development of new antiarrhythmic agents (Banitt et al., 1977).

Antiplasmodial Activities

The antiplasmodial activity of N-acylated derivatives against Plasmodium falciparum strains was explored, revealing that benzamides exhibit promising activity. The study highlighted the importance of the acyl moiety's nature on activity and provided insights into the development of anti-malarial therapeutics (Hermann et al., 2021).

Synthesis Techniques

The synthesis and reactivity of compounds like N-(1-Naphthyl)furan-2-carboxamide showcased methods for generating derivatives through coupling and subsequent reactions. This research contributes to the chemistry of heterocyclic compounds and their potential utility in various applications (Aleksandrov et al., 2017).

Copolymerization and Material Science

Investigations into the copolymerization of fully bio-based benzoxazines revealed the synthesis of monomers via a solventless method and their subsequent copolymerization. This research highlights the potential of furan derivatives in creating environmentally friendly materials with desirable thermal properties (Wang et al., 2012).

properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO3/c15-14(16,17)21-12-3-1-11(2-4-12)13(19)18-7-5-10-6-8-20-9-10/h1-4,6,8-9H,5,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEVXLZLLBTPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC2=COC=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(Furan-3-YL)ethyl]-4-(trifluoromethoxy)benzamide

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